molecular formula C9H18N4O2 B7360035 tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate

tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate

Cat. No.: B7360035
M. Wt: 214.27 g/mol
InChI Key: NDDYZHKLCXUEMP-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate: is a compound commonly used in organic synthesis, particularly as a protecting group for amines. Protecting groups are essential in multi-step synthesis to prevent unwanted reactions at specific functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate typically involves the reaction of tert-butyl carbamate with dimethylformamide dimethyl acetal under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield .

Mechanism of Action

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N,N-Dimethylformamide dimethyl acetal
  • tert-Butyl N-(2-aminophenyl)carbamate

Comparison: tert-Butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate is unique in its ability to form a stable protecting group for amines, which can be easily removed under mild conditions. This makes it particularly useful in multi-step synthesis compared to other protecting groups that may require harsher conditions for removal .

Properties

IUPAC Name

tert-butyl N-[(NE)-N-(dimethylaminomethylidene)carbamimidoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)12-7(10)11-6-13(4)5/h6H,1-5H3,(H2,10,12,14)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDYZHKLCXUEMP-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=N)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(=N)/N=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.